N-(2-([2,3'-bithiophen]-5-yl)ethyl)-2-(4-fluorophenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-([2,3'-bithiophen]-5-yl)ethyl)-2-(4-fluorophenyl)acetamide is a complex organic compound featuring a unique structure that integrates bithiophene and fluorophenyl groups. This compound is of interest due to its potential applications in various scientific fields, including chemistry, biology, and medicine. The unique arrangement of its functional groups endows it with specific properties that can be harnessed for specialized applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-([2,3'-bithiophen]-5-yl)ethyl)-2-(4-fluorophenyl)acetamide typically involves multi-step organic synthesis. A common approach begins with the preparation of 2-(4-fluorophenyl)acetic acid, which is then reacted with an amine containing a bithiophene moiety. Conditions often include the use of condensing agents like dicyclohexylcarbodiimide (DCC) or EDCI in solvents such as dichloromethane (DCM) or dimethylformamide (DMF). The reaction may require catalysts like N,N-dimethylaminopyridine (DMAP) to enhance yield and selectivity.
Industrial Production Methods: Scaling up to industrial production would involve optimization of reaction conditions for maximum yield and purity. This might include the use of flow chemistry techniques, which allow for precise control over reaction parameters, improving efficiency and safety.
Analyse Chemischer Reaktionen
Types of Reactions: N-(2-([2,3'-bithiophen]-5-yl)ethyl)-2-(4-fluorophenyl)acetamide can undergo a variety of chemical reactions, including:
Oxidation: This can alter the bithiophene moiety, potentially leading to the formation of sulfoxides or sulfones under conditions involving oxidizing agents like hydrogen peroxide or m-chloroperoxybenzoic acid (mCPBA).
Reduction: The fluorophenylacetamide portion may undergo reduction to the corresponding amine using reducing agents such as lithium aluminium hydride (LiAlH4).
Substitution: The bithiophene segment can participate in electrophilic substitution reactions, facilitated by reagents like halogens or sulfonyl chlorides.
Major Products: Depending on the reagents and conditions, major products can include oxidized or reduced derivatives of the original compound, each with distinct properties suitable for specific applications.
Wissenschaftliche Forschungsanwendungen
N-(2-([2,3'-bithiophen]-5-yl)ethyl)-2-(4-fluorophenyl)acetamide has a wide range of applications in scientific research:
Chemistry: Its unique structure allows it to serve as a building block for the synthesis of more complex molecules. It's particularly useful in the study of conjugated systems and their electronic properties.
Biology: The compound can be used to investigate cellular mechanisms due to its potential interactions with biological macromolecules.
Medicine: It holds promise in drug development, possibly as a pharmacophore in designing new therapeutic agents.
Industry: Applications may include materials science, where its properties can be exploited for the development of novel electronic materials.
Wirkmechanismus
Mechanism: The compound exerts its effects through interactions with molecular targets, which may include enzymes or receptors. These interactions are often driven by the specific arrangement of its functional groups, allowing it to fit into active sites or binding pockets of target molecules.
Molecular Targets and Pathways: Potential pathways involve modulation of enzymatic activities or interference with receptor signaling. The precise mechanisms depend on the specific biological or chemical context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Compared to other compounds with bithiophene or fluorophenyl moieties, N-(2-([2,3'-bithiophen]-5-yl)ethyl)-2-(4-fluorophenyl)acetamide is unique due to the combination of these groups, offering distinctive properties:
Bithiophene Derivatives: Compounds like 2,2'-bithiophene are simpler and lack the additional functional complexity.
Fluorophenylacetamides: These may not include the bithiophene element, limiting their electronic and structural diversity.
This compound stands out for its versatility and the broad range of applications it supports, making it a valuable subject for continued research and development.
Eigenschaften
IUPAC Name |
2-(4-fluorophenyl)-N-[2-(5-thiophen-3-ylthiophen-2-yl)ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FNOS2/c19-15-3-1-13(2-4-15)11-18(21)20-9-7-16-5-6-17(23-16)14-8-10-22-12-14/h1-6,8,10,12H,7,9,11H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYZYXOBJKVBAFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)NCCC2=CC=C(S2)C3=CSC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FNOS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.